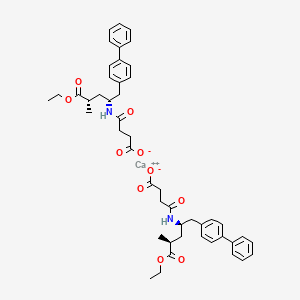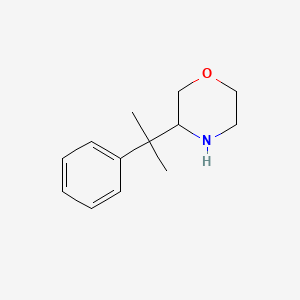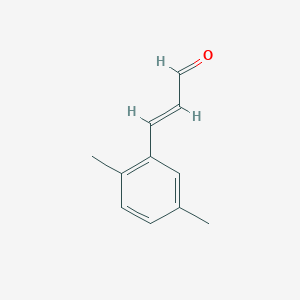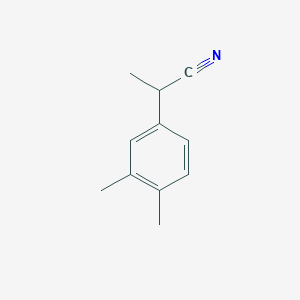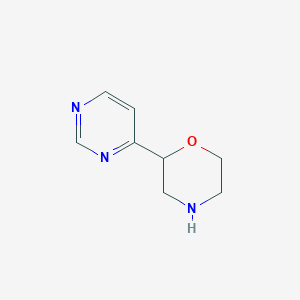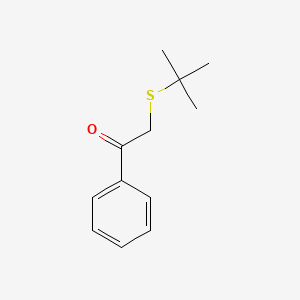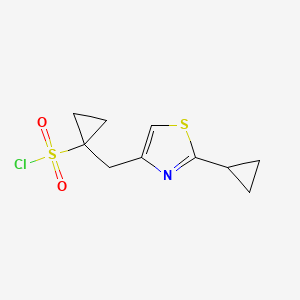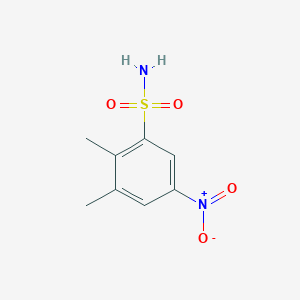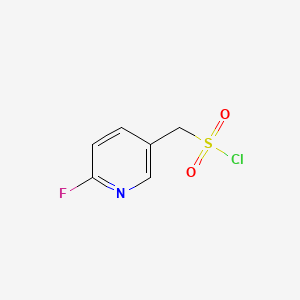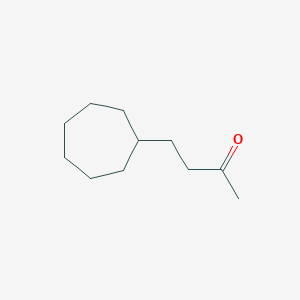
4-Cycloheptylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cycloheptylbutan-2-one is an organic compound with a molecular formula of C11H20O. It is a ketone featuring a cycloheptyl group attached to the second carbon of a butanone chain. This compound is part of the broader class of cycloalkyl ketones, which are known for their unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cycloheptylbutan-2-one can be achieved through various methods. One common approach involves the alkylation of cycloheptanone with a suitable butyl halide under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cycloheptanone, followed by the addition of the butyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel may be employed to facilitate the alkylation process, and the reaction conditions are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Cycloheptylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
Oxidation: Cycloheptylbutanoic acid.
Reduction: 4-Cycloheptylbutan-2-ol.
Substitution: Various substituted cycloheptyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Cycloheptylbutan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Cycloheptylbutan-2-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of new bonds and the modification of molecular structures. The compound’s reactivity is influenced by the steric and electronic properties of the cycloheptyl group, which can affect its binding affinity and reaction pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyclopentylbutan-2-one: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.
4-Cyclohexylbutan-2-one: Contains a cyclohexyl group, offering different steric and electronic properties.
Uniqueness
4-Cycloheptylbutan-2-one is unique due to its larger cycloheptyl ring, which provides distinct steric hindrance and electronic effects compared to smaller cycloalkyl ketones. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specialized applications.
Propiedades
Fórmula molecular |
C11H20O |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
4-cycloheptylbutan-2-one |
InChI |
InChI=1S/C11H20O/c1-10(12)8-9-11-6-4-2-3-5-7-11/h11H,2-9H2,1H3 |
Clave InChI |
ZNTYAWXDJZXGSE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC1CCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


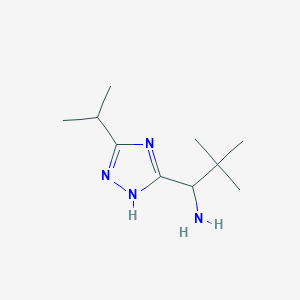
![(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B13525347.png)
